Daptomycin

Catalog No.
S650607
CAS No.
103060-53-3
M.F
C72H101N17O26
M. Wt
1620.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daptomycin

CAS Number

103060-53-3

Product Name

Daptomycin

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1

InChI Key

DOAKLVKFURWEDJ-RWDRXURGSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Solubility

Soluble in DMSO.

Synonyms

Cubicin, Daptomycin, Daptomycin, 9 L beta Aspartic Acid, Daptomycin, 9-L beta-Aspartic Acid, Deptomycin, LY 146032, LY-146032, LY146032

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Daptomycin is a cyclic lipopeptide antibiotic that is used to treat various bacterial infections. It is a relatively new antimicrobial agent that was first approved for use by the US FDA in 2003. The following paper will provide an overview of Daptomycin, its chemical structure, synthesis, characterization, biological properties, toxicity, safety, applications in scientific research, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Daptomycin is a naturally occurring antibiotic that has been synthesized through recombinant DNA techniques. It is classified as a cyclic lipopeptide antibiotic and is characterized by its interesting mechanism of action. Unlike most other antibiotics, Daptomycin targets the bacterial cell membrane, leading to membrane damage and cell death. It is used to treat a wide range of bacterial infections, including those caused by MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus).
Daptomycin has a molecular weight of approximately 1620 Daltons. Its chemical structure consists of a cyclic peptide ring linked to a decanoic acid chain via a lactone ring. The peptide ring contains 13 amino acids, including L-Asn, D-Asn, D-Ser, L-Orn, L-Thr, L-Tyr, D-Asp, D-Glu, and 4-methylene-L-proline. The decanoic acid chain is responsible for the hydrophobic nature of Daptomycin and is essential for its incorporation into the bacterial cell membrane.
Daptomycin is produced by fermentation of Streptomyces roseosporus, a soil-dwelling bacterium. The gene cluster responsible for the biosynthesis of Daptomycin has been sequenced, and recombinant DNA techniques have been used to produce the antibiotic in large quantities. The synthesis of Daptomycin has been optimized, and several protocols have been developed for its purification and characterization.
Several analytical techniques have been developed to assay the purity and potency of Daptomycin. These include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques are highly sensitive and accurate, and are used to ensure the quality of Daptomycin in both research and clinical settings.
Daptomycin is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive bacteria. Its mechanism of action involves binding to the bacterial cell membrane, leading to pore formation and membrane damage. It is active against several clinically important pathogens, including Staphylococcus aureus and Enterococcus faecalis. Its in vitro activity has been well documented, and several studies have demonstrated its efficacy in vivo.
Daptomycin is generally well tolerated in both in vitro and in vivo experiments. However, a few reports have documented its toxicity, including muscle injury, rhabdomyolysis, and eosinophilic pneumonia. These side effects have been observed predominantly in patients with pre-existing muscle disease or renal impairment. In general, Daptomycin is considered safe and effective, with a favorable safety profile.
Daptomycin has several applications in scientific research. It is used as a positive control agent in antimicrobial susceptibility testing, due to its potent activity against Gram-positive bacteria. It is also used to induce bacterial cell death in studies of cell membrane structure and function. In addition, Daptomycin has been used as a tool to study the mechanisms of antibiotic resistance in bacteria.
Several studies have been conducted on the efficacy and safety of Daptomycin in clinical and preclinical settings. These studies have demonstrated its efficacy against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics. Future research is likely to focus on optimizing the dosing and timing of Daptomycin therapy, as well as investigating its potential in combination with other antibiotics.
Daptomycin has several potential implications in various fields of research and industry. Its unique mechanism of action could be exploited to develop new antibiotics that target the bacterial cell membrane. In addition, its potent activity against MRSA and other drug-resistant bacteria makes it an attractive candidate for use in hospitals and other clinical settings. Finally, Daptomycin could be used to develop new diagnostic assays for bacterial infections, based on its ability to target the bacterial cell membrane.
Despite its many advantages, Daptomycin has several limitations that need to be addressed. These include its narrow spectrum of activity against Gram-positive bacteria, and its potential for toxicity in certain patient populations. Future research should focus on developing new derivatives of Daptomycin that retain its activity while addressing these limitations. In addition, new studies are needed to explore the potential of Daptomycin in combination with other antibiotics, as well as its use in immunocompromised patients.
In addition to the above-mentioned limitations and areas for future research, here is a list of potential future directions for Daptomycin:
1. Investigation of its mechanism of action against bacterial cell membranes
2. Development of new formulations for improved pharmacokinetics and stability
3. Testing its efficacy against other bacterial infections, such as those caused by Gram-negative bacteria
4. Investigating its potential to treat infections in immunocompromised patients
5. Development of new diagnostic assays based on its activity against bacterial cell membranes
6. Optimization of dosing and timing for improved efficacy and safety
7. Evaluation of its potential to treat biofilm-associated infections
8. Use as a tool to study the role of cell membrane structure and function in bacterial physiology
9. Investigation of its potential to induce innate immune responses against bacteria
10. Development of new derivatives that target other components of the bacterial cell envelope

Purity

>94% (or refer to the Certificate of Analysis)

XLogP3

-5.1

Boiling Point

2078.2±65.0 °C at 760 mmHg

Application

Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections.

Appearance

solid powder

Melting Point

N/A

Storage

−20°C

UNII

NWQ5N31VKK

Drug Indication

For the treatment of complicated skin and skin structure infections caused by susceptible strains of Gram-positive microorganisms.
FDA Label
Cubicin is indicated for the treatment of the following infections.Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI).Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus.It is recommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice.Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB). In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI.Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, Cubicin should be co-administered with appropriate antibacterial agent(s). Consideration should be given to official guidance on the appropriate use of antibacterial agents.
Daptomycin is indicated for the treatment of the following infections., , Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI)., Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus. It isrecommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice., Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB)., In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI., , Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, daptomycin should be co-administered with appropriate antibacterial agent(s)., , Consideration should be given to official guidance on the appropriate use of antibacterial agents.,

Livertox Summary

Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Daptomycin is a 13 member amino acid cyclic lipopeptide antibiotic active against Gram-positive bacteria only. It has proven in vitro activity against enterococci (including glycopeptide-resistant Enterococci (GRE)), staphylococci (including methicillin-resistant Staphylococcus aureus), streptococci and corynebacteria. Daptomycin is derived from the fermentation product of Streptomyces roseosporus.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01XX09
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX09 - Daptomycin

Mechanism of Action

Daptomycin appears to bind or insert into the outer membrane of gram positive bacteria. The binding and integration of daptomycin into the cell membrane is calcium dependent. Calcium ions cause a conformational change in daptomycin, augmenting its amphipathicity (hydrophilic head group and hydrophobic tail group), leading to incorporation into the cell membrane. This binding causes rapid depolarisation, resulting in a loss of membrane potential leading to inhibition of protein, DNA and RNA synthesis, which results in bacterial cell death. The bactericidal activity of daptomycin is concentration-dependent. There is in vitro evidence of synergy with β-lactam antibiotics.

Other CAS

103060-53-3

Wikipedia

(2S)-daptomycin

Use Classification

Human drugs -> Cubicin -> EMA Drug Category
Antibacterials for systemic use -> Human pharmacotherapeutic group
Human drugs -> Daptomycin Hospira -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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